molecular formula C29H22F4N4 B10910158 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10910158
M. Wt: 502.5 g/mol
InChI Key: OUVTZOOEEQKTJC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with fluorophenyl, pyrazolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Substitution with Fluorophenyl and Trifluoromethyl Groups: The final steps involve the substitution reactions where the fluorophenyl and trifluoromethyl groups are introduced using appropriate halogenated precursors and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro or carbonyl functionalities if present in derivatives of the compound, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of fluorine and trifluoromethyl groups, which can influence reactivity and stability.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the structural similarity to known bioactive molecules.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent, particularly in the development of anti-inflammatory, anticancer, or antiviral drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity, while the pyrazolyl group may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and trifluoromethyl groups in 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine imparts unique electronic properties, enhancing its potential as a versatile compound in various applications. The combination of these groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C29H22F4N4

Molecular Weight

502.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22F4N4/c1-17-4-8-21(9-5-17)26-19(3)27(22-10-6-18(2)7-11-22)37(36-26)28-34-24(16-25(35-28)29(31,32)33)20-12-14-23(30)15-13-20/h4-16H,1-3H3

InChI Key

OUVTZOOEEQKTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C)C

Origin of Product

United States

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